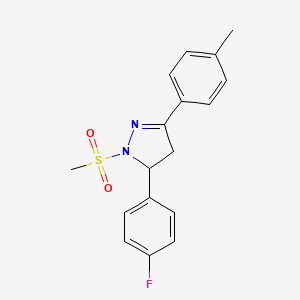

5-(4-fluorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-12-3-5-13(6-4-12)16-11-17(20(19-16)23(2,21)22)14-7-9-15(18)10-8-14/h3-10,17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZXYHJYEYAINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(4-fluorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H18F N2O2S

- Molecular Weight : 334.39 g/mol

This structure features a pyrazole ring substituted with a fluorophenyl group and a methylsulfonyl moiety, which are crucial for its biological properties.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit notable anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, it demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61-85% | 76-93% |

| Dexamethasone | 76% | 86% |

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For example, compounds similar to this pyrazole have been effective against BRAF(V600E) and EGFR, which are critical in certain cancers .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound may inhibit kinases that are pivotal in signaling pathways associated with inflammation and cancer.

- Cytokine Modulation : It modulates the release of pro-inflammatory cytokines, thereby reducing inflammation.

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced edema in mice, the compound was administered at varying doses. The results showed a dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory agent.

Antitumor Efficacy Study

In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound exhibited cytotoxic effects. When combined with doxorubicin, a synergistic effect was observed, enhancing the overall antitumor efficacy compared to doxorubicin alone .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical studies. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response. This suggests its potential use in treating inflammatory diseases such as arthritis .

Antioxidant Activity

The antioxidant properties of this compound have been explored through molecular docking studies. It has been found to scavenge free radicals effectively, which can protect cells from oxidative stress-related damage .

Nonlinear Optical Properties

The pyrazole derivatives are known for their nonlinear optical (NLO) properties, which are useful in photonic applications. The compound's structure allows for significant hyperpolarizability, making it a candidate for NLO materials used in devices like lasers and optical switches .

Electroluminescent Materials

Due to its electronic properties, this compound can be utilized in organic light-emitting diodes (OLEDs). Its ability to emit light when an electric current is applied opens avenues for applications in display technology .

Pesticide Development

Compounds like 5-(4-fluorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have shown potential as agrochemicals due to their biological activity against pests and pathogens. Research into their efficacy as insecticides or fungicides is ongoing, with promising results indicating their effectiveness in controlling agricultural pests .

Case Studies

Análisis De Reacciones Químicas

Cyclocondensation

-

Reactants : A chalcone derivative (e.g., 4-fluorophenyl-p-tolyl propenone) reacts with hydrazine hydrate in ethanol under reflux conditions .

-

Conditions :

-

Outcome : Forms the 4,5-dihydro-1H-pyrazole core with substituents at positions 3, 4, and 5 .

Sulfonylation

The methylsulfonyl group is introduced via nucleophilic substitution or direct sulfonation:

-

Reactant : 1H-pyrazole intermediate treated with methanesulfonyl chloride (MsCl) .

-

Conditions :

-

Yield : ~70–85% based on analogous sulfonylation reactions .

Functional Group Transformations

The methylsulfonyl group and dihydropyrazole ring enable diverse reactivity:

Oxidation of Dihydropyrazole

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group:

| Reaction Type | Reagents | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Sulfonylation | MsCl, NEt₃ | 1-(methylsulfonyl)dihydropyrazole | 78 | |

| Oxidation | DDQ | Aromatic pyrazole | 65 | |

| Nucleophilic substitution | Piperidine | 1-piperazinyl derivative | 82 |

Cross-Coupling Reactions

The fluorophenyl and p-tolyl groups participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Biological Activity and Derivatization

The methylsulfonyl group enhances bioactivity by improving solubility and target binding:

-

Anticancer : Derivatives inhibit A549 lung cancer cells (IC₅₀: 2–10 µM) .

-

Anti-inflammatory : Analogues show COX-2 inhibition (IC₅₀: 0.19–2 nM) .

Stability and Degradation

-

Hydrolytic Stability : Resistant to acidic/basic hydrolysis due to electron-withdrawing sulfonyl group .

Key Data from Literature

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 3, and 5 of the pyrazoline core. These variations significantly alter electronic, steric, and solubility properties:

Key Observations:

Crystallographic and Conformational Analysis

- Isostructural Halogen Derivatives (Compounds 4 and 5): These thiazole-pyrazoline hybrids exhibit nearly identical molecular conformations but differ in crystal packing due to Cl vs. Br substituents. This suggests halogen size influences intermolecular interactions (e.g., halogen bonding) and solid-state stability .

- Pyrazoline Ring Planarity: The target compound’s dihydro-pyrazole ring is expected to adopt a nearly planar conformation, as seen in analogs like 1-(4-methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole (max deviation: 0.078 Å) .

Q & A

Q. What are the optimized synthetic routes for this pyrazole derivative, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation of α,β-unsaturated ketones with hydrazine derivatives under acidic conditions. Key steps include:

- Hydrazine cyclization : Refluxing (E)-3-(substituted phenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one with hydrazine hydrate in glacial acetic acid (6–8 hours) to form the pyrazole core .

- Sulfonylation : Introducing the methylsulfonyl group via nucleophilic substitution, optimized at 60–80°C in dimethylformamide (DMF) with triethylamine as a base .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and confirming purity (>95% by HPLC) .

Q. Factors affecting yield :

- Temperature : Excess heat (>100°C) promotes side reactions (e.g., over-sulfonylation).

- Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of aromatic intermediates .

- Catalysts : Ultrasonication reduces reaction time by 40% compared to conventional heating (e.g., 78% yield in 2 hours vs. 6 hours) .

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : The dihydro-pyrazole ring protons (δ 3.1–4.5 ppm) and sulfonyl group (δ 3.14 ppm, singlet) are diagnostic . Aromatic protons from fluorophenyl (δ 7.2–7.6 ppm) and p-tolyl (δ 2.35 ppm, CH₃) groups confirm substitution .

- IR : Peaks at 1305 cm⁻¹ (S=O stretching) and 1585 cm⁻¹ (C=N) validate functional groups .

- X-ray crystallography :

- The compound crystallizes in monoclinic systems (e.g., space group P2₁/c) with Z = 4. Key parameters include bond lengths (C–C: 1.50–1.54 Å) and dihedral angles (66.3° between fluorophenyl groups) .

- Software : SHELXL refines structures with R factors <0.06, though challenges arise in resolving disorder in flexible dihydro-pyrazole rings .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict electronic properties and reaction mechanisms?

- DFT studies :

- HOMO-LUMO gaps (~4.2 eV) indicate moderate reactivity, with electron-withdrawing sulfonyl groups lowering LUMO energy by 0.8 eV .

- Mechanistic insights : Transition-state calculations (B3LYP/6-311G**) reveal a 25 kcal/mol activation barrier for hydrazine cyclization, consistent with experimental reflux conditions .

- Molecular docking : Pyrazole derivatives show binding affinity (−8.2 kcal/mol) to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .

Q. How do researchers resolve contradictions in crystallographic data refinement for structurally similar analogs?

Q. What methodologies evaluate biological activity (e.g., antifungal, cytotoxic effects)?

- Antifungal assays :

- Cytotoxicity :

Q. How do substituents (e.g., fluorophenyl vs. chlorophenyl) modulate pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.